molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1

6-Chloroimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B2776889
CAS No.: 1780558-43-1
M. Wt: 168.58
InChI Key: VATNSZUNDBIBNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrazine with imidazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can have different functional groups attached depending on the reagents used .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further functionalized. This makes it a versatile building block in organic synthesis and drug development .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNSZUNDBIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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